

# An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid

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## Compound of Interest

Compound Name: 2-Bromo-4-fluorophenylboronic acid

Cat. No.: B572619

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## Abstract

**2-Bromo-4-fluorophenylboronic acid** is a halogenated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the phenyl ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, its application in palladium-catalyzed cross-coupling reactions, a detailed experimental protocol for its use in Suzuki-Miyaura coupling, and essential safety and handling information. The strategic placement of the bromo and fluoro substituents allows for selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials.

## Core Properties of 2-Bromo-4-fluorophenylboronic acid

**2-Bromo-4-fluorophenylboronic acid** is a white to off-white solid at room temperature. The presence of the boronic acid functional group makes it a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions, while the bromo and fluoro groups influence its reactivity and the properties of the resulting products.

## Physicochemical Data

The quantitative physical and chemical properties of **2-Bromo-4-fluorophenylboronic acid** are summarized in the table below. Please note that some data for this specific isomer is not widely available in the literature, and in such cases, data for structurally similar compounds is provided for reference.

Property	Value	Reference
Appearance	White to off-white powder or crystalline solid	[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BBrFO <sub>2</sub>	[1]
Molecular Weight	218.82 g/mol	
CAS Number	1217501-12-6	[1][2]
Purity	Typically ≥98%	[1]
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Insoluble in water, soluble in organic solvents such as ethanol and dimethylformamide.	
Storage	Store under inert gas (nitrogen or argon) at 2-8°C.	[3]

## Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	(2-Bromo-4-fluorophenyl)boronic acid	
Synonyms	2-bromo-4-fluorobenzenboronic acid	[2]
InChI	InChI=1S/C6H5BBrFO2/c8-5-2-1-4(9)3-6(5)7(10)11/h1-3,10-11H	
InChIKey	BHXVZYJULSWULU-UHFFFAOYSA-N	
SMILES	OB(O)c1cc(F)ccc1Br	

## Reactivity and Applications in Organic Synthesis

The primary application of **2-Bromo-4-fluorophenylboronic acid** lies in its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the phenyl ring, affecting the rate and selectivity of the transmetalation step in the Suzuki-Miyaura catalytic cycle. The bromine atom provides an additional handle for further synthetic transformations, such as subsequent cross-coupling reactions, allowing for the construction of more complex and diverse molecular scaffolds. This dual functionality makes **2-Bromo-4-fluorophenylboronic acid** a highly valuable intermediate in the synthesis of agrochemicals, liquid crystals, and, most notably, active pharmaceutical ingredients (APIs).

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with **2-Bromo-4-fluorophenylboronic acid**. This protocol is based on established methods for similar substrates and may require optimization for specific reaction partners.

## Materials

- Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
- **2-Bromo-4-fluorophenylboronic acid** (1.2 mmol, 1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 3-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv)
- Solvent (e.g., 1,4-Dioxane/H<sub>2</sub>O, 4:1 mixture, 5 mL)
- Inert gas (Nitrogen or Argon)
- Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

## Procedure

- **Reaction Setup:** In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, **2-Bromo-4-fluorophenylboronic acid**, palladium catalyst, and base.
- **Inert Atmosphere:** Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
- **Solvent Addition:** Add the degassed solvent mixture via syringe.
- **Reaction:** Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
- **Monitoring:** Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-4-fluorophenylboronic acid** is not readily available, the safety precautions for similar arylboronic acids, such as 4-fluorophenylboronic acid, should be followed.

## Hazard Identification

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
- Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]
- Specific target organ toxicity - single exposure (Category 3), Respiratory system: May cause respiratory irritation.[4]

## Precautionary Measures

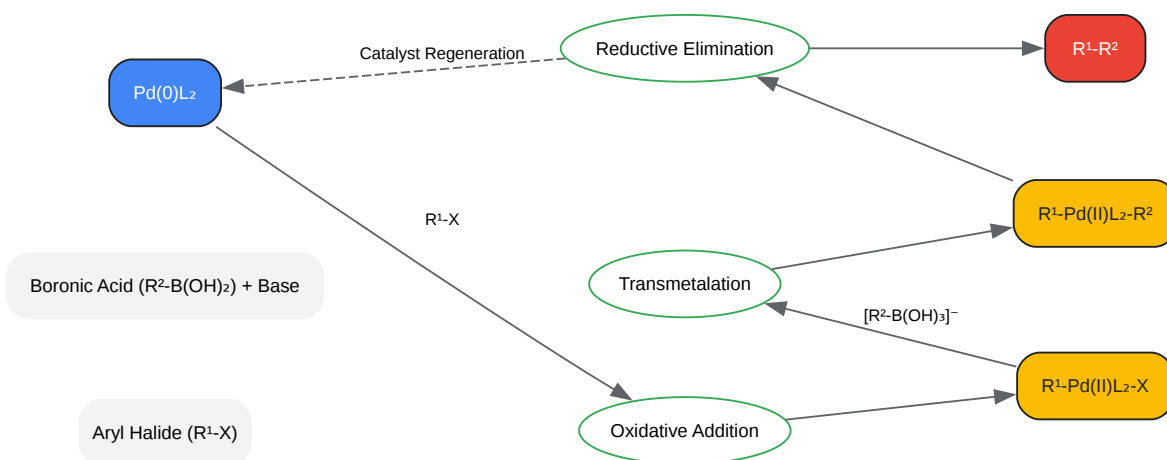
- Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4][5]
- Response:
  - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. [4][5]
  - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4][5]
  - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][5]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[4][5]

## Visualizations

### Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

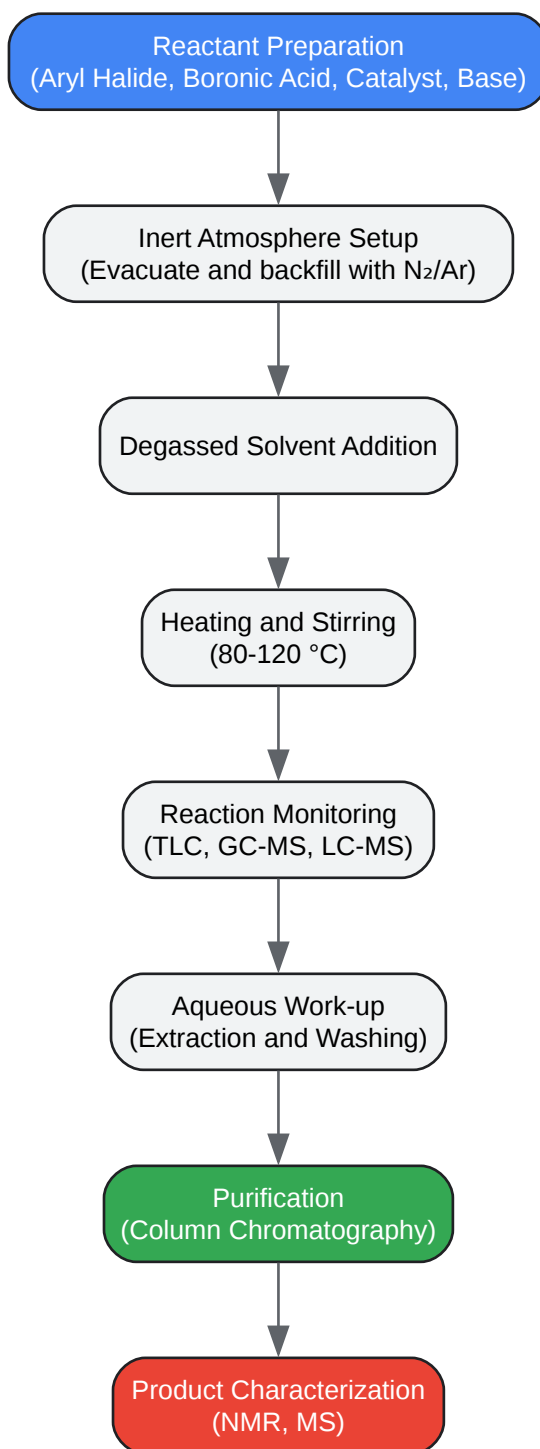


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Workflow

This diagram outlines the key steps in a typical laboratory workflow for a Suzuki-Miyaura coupling reaction.



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